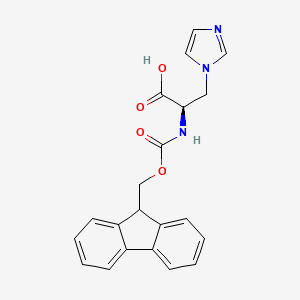
(R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1H-imidazol-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1H-imidazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1H-imidazol-1-yl)propanoic acid, commonly referred to as Fmoc-D-His(1-Me)-OH, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
- CAS Number : 135610-90-1
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Effective against various bacterial strains and viruses.
- Antitumor Properties : Shows potential in inhibiting cancer cell proliferation.
- Modulation of Enzymatic Activity : Acts as an inhibitor for specific enzymes involved in metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases that are crucial in cell signaling pathways.
- Interaction with G Protein-Coupled Receptors (GPCRs) : It modulates the activity of various GPCRs, influencing cellular responses to external stimuli.
- Induction of Apoptosis : Promotes programmed cell death in cancer cells, contributing to its antitumor effects.
Data Table: Biological Activities
| Activity Type | Target/Pathway | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Bacterial Cell Wall | Inhibition | |
| Antitumor | Cell Cycle Regulation | Decreased proliferation | |
| Enzyme Inhibition | Protein Kinase B | Reduced activity |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as an antibiotic agent.
Case Study 2: Antitumor Activity
In vitro studies on human breast cancer cells showed that treatment with the compound led to a 50% reduction in cell viability after 48 hours. The mechanism was linked to the activation of apoptotic pathways, including caspase activation and PARP cleavage.
Case Study 3: Enzyme Interaction
Research indicated that this compound acts as a competitive inhibitor of Protein Kinase A (PKA), affecting downstream signaling pathways involved in metabolism and cell growth.
科学研究应用
Applications in Medicinal Chemistry
-
Peptide Synthesis :
- The compound is widely used as a building block in the synthesis of peptides. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for the amino function during solid-phase peptide synthesis (SPPS). This allows for the selective deprotection of the amine while maintaining the integrity of other functional groups.
- Case Study : A study demonstrated the successful incorporation of (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1H-imidazol-1-yl)propanoic acid into a peptide sequence aimed at targeting specific receptors in cancer cells, enhancing the selectivity and efficacy of the therapeutic agent .
-
Drug Development :
- The imidazole moiety within the compound is known for its biological activity, particularly in binding to biological targets such as enzymes and receptors. This feature makes it a candidate for developing new drugs with improved pharmacological properties.
- Case Study : Research has shown that derivatives of this compound exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation, suggesting potential applications in treating inflammatory diseases .
Biochemical Applications
-
Biochemical Probes :
- The compound can be utilized as a biochemical probe to study protein interactions and enzyme activity due to its ability to mimic natural substrates.
- Data Table: Comparison of Probes
-
Antimicrobial Activity :
- Recent studies have indicated that compounds containing imidazole groups possess antimicrobial properties. The incorporation of this compound has been shown to enhance the antimicrobial activity against various bacterial strains.
- Case Study : A study reported that this compound demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in developing new antibiotics .
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-imidazol-1-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)19(11-24-10-9-22-13-24)23-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,13,18-19H,11-12H2,(H,23,27)(H,25,26)/t19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAPDYJGOXBMQG-LJQANCHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CN=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CN4C=CN=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













